molecular formula C7H10ClNO3 B3254288 (R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid CAS No. 23500-11-0

(R)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3254288
CAS No.: 23500-11-0
M. Wt: 191.61 g/mol
InChI Key: LXDUOIDIFSKLNB-RXMQYKEDSA-N
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Description

®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a pyrrolidine ring, a chloroacetyl group, and a carboxylic acid functional group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid typically involves the reaction of L-proline with chloroacetyl chloride. The process begins with the N-acylation of L-proline, followed by the conversion of the carboxylic acid moiety into the desired product. The reaction conditions often include the use of solvents and acid-binding agents to facilitate the coupling reaction .

Industrial Production Methods

For industrial production, the synthesis method is optimized for high yield and chiral purity. The process involves multiple steps, including coupling reactions, cyclization, and aminolysis, followed by chlorination and dehydration reactions. These steps are carried out in the presence of solvents and specific reagents to ensure the desired product’s high chiral purity and yield .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the chloroacetyl group to other functional groups.

    Substitution: The chloroacetyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

  • (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
  • Pyrrolidine-2-carboxylic acid derivatives
  • Pyrrolidine alkaloids

Uniqueness

®-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid is unique due to its specific ®-configuration and the presence of both a chloroacetyl group and a carboxylic acid functional group. This combination of features gives it distinct chemical and biological properties compared to other pyrrolidine derivatives .

Properties

IUPAC Name

(2R)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4H2,(H,11,12)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDUOIDIFSKLNB-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)CCl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309403
Record name 1-(2-Chloroacetyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23500-11-0
Record name 1-(2-Chloroacetyl)-D-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23500-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroacetyl)-D-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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